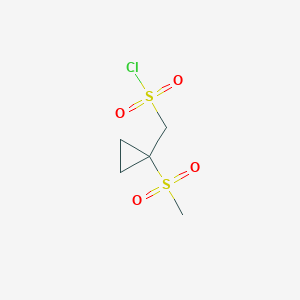![molecular formula C13H12Cl2N2O B2415121 1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde CAS No. 956714-18-4](/img/structure/B2415121.png)
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives. It has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.
Scientific Research Applications
Environmental Impact
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde, as a component in pesticides, plays a role in environmental exposure. A study conducted in South Australia revealed widespread chronic exposure to organophosphorus and pyrethroid compounds, which include chemicals related to this compound, in preschool children. The study highlighted the presence of these compounds in urban, periurban, and rural areas, indicating their extensive use and potential environmental and health implications (Babina et al., 2012).
Occupational Exposure and Safety
Occupational exposure to chemicals related to this compound, especially in industries like mortuaries, raises concerns regarding worker health due to the chemical's potential toxicity. A study conducted in the Ashanti region of Ghana measured formaldehyde levels in mortuaries and found a correlation between the level of formaldehyde and symptoms like eye irritation and headaches among workers, underscoring the importance of monitoring and managing exposure levels (Asare-Donkor, 2020).
Mechanism of Action
Target of Action
Pyrazole derivatives, which “1-[(2,6-dichlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde” is a part of, are known for their diverse pharmacological effects . They have been studied for their potential antileishmanial and antimalarial activities .
Biochemical Pathways
Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological targets, and the body’s physiological conditions .
Result of Action
Pyrazole derivatives can have a variety of effects depending on their specific structure and the biological targets they interact with .
Action Environment
The action, efficacy, and stability of “this compound” can be influenced by various environmental factors, including temperature, pH, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives can participate in various biochemical reactions .
Cellular Effects
Pyrazoline derivatives have been shown to have significant biological activities, including antileishmanial and antimalarial activities .
Molecular Mechanism
It is known that pyrazole derivatives can undergo free radical reactions, nucleophilic substitution, and oxidation .
Metabolic Pathways
It is known that pyrazole derivatives can undergo various metabolic transformations .
Subcellular Localization
It is known that pyrazole derivatives can interact with various cellular components .
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8-11(7-18)9(2)17(16-8)6-10-12(14)4-3-5-13(10)15/h3-5,7H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBKRSHIRUXDNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2415041.png)
![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(4-chlorophenyl)sulfanylethanone](/img/structure/B2415043.png)



methanone](/img/structure/B2415047.png)


![[6-(2-Ethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2415054.png)

![3-Acetyl-5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan](/img/structure/B2415057.png)


